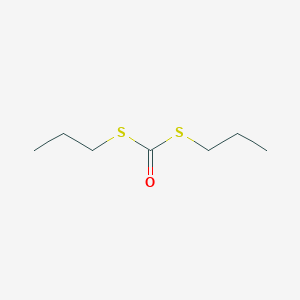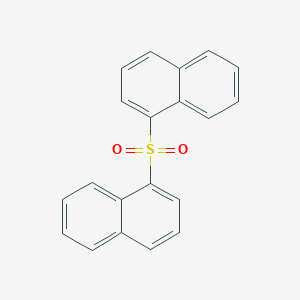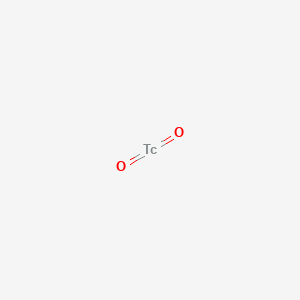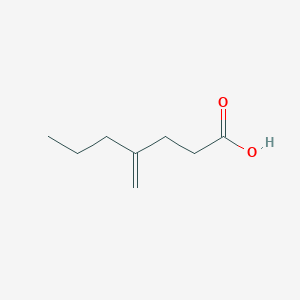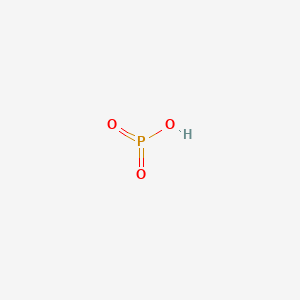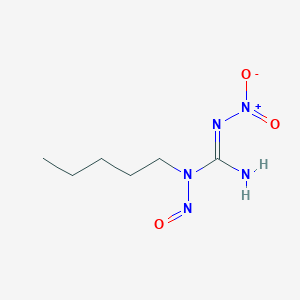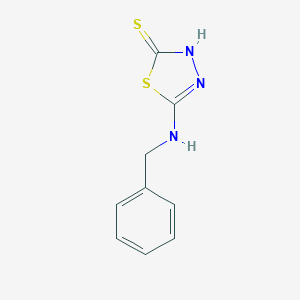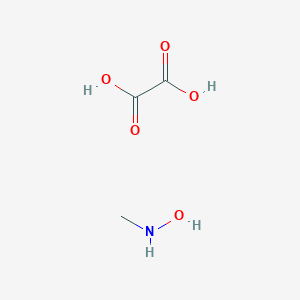
N-Methylhydroxylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylhydroxylamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is a colorless crystalline solid that is soluble in water and has a molecular weight of 152.14 g/mol.
Mécanisme D'action
The mechanism of action of N-Methylhydroxylamine oxalate is not fully understood. However, it is believed to work through the inhibition of certain enzymes and the modulation of various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
N-Methylhydroxylamine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Methylhydroxylamine oxalate in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and easy to synthesize. However, one of the limitations is its instability in certain conditions, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for the study of N-Methylhydroxylamine oxalate. One area of research is the development of new pharmaceuticals based on its anti-inflammatory properties. Another area is the study of its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of N-Methylhydroxylamine oxalate can be achieved through various methods, including the reaction of hydroxylamine hydrochloride with formaldehyde and subsequent reaction with oxalic acid. Another method involves the reaction of N-methylhydroxylamine with oxalic acid in the presence of a catalyst.
Applications De Recherche Scientifique
N-Methylhydroxylamine oxalate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory properties and has shown promising results in the treatment of diseases such as rheumatoid arthritis. In agriculture, it has been used as a plant growth regulator and has been found to increase the yield of crops such as rice and wheat. In material sciences, it has been used as a reducing agent in the synthesis of nanoparticles.
Propriétés
Numéro CAS |
14479-21-1 |
|---|---|
Nom du produit |
N-Methylhydroxylamine oxalate |
Formule moléculaire |
C3H7NO5 |
Poids moléculaire |
137.09 g/mol |
Nom IUPAC |
N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5NO/c3-1(4)2(5)6;1-2-3/h(H,3,4)(H,5,6);2-3H,1H3 |
Clé InChI |
AANPZKMNFXPEOQ-UHFFFAOYSA-N |
SMILES |
CNO.C(=O)(C(=O)O)O |
SMILES canonique |
CNO.C(=O)(C(=O)O)O |
Synonymes |
N-Methylhydroxylamine oxalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



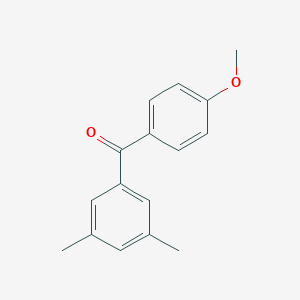
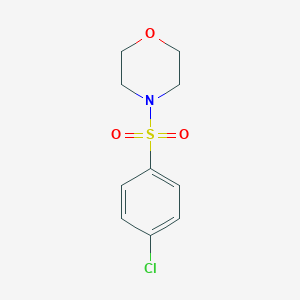
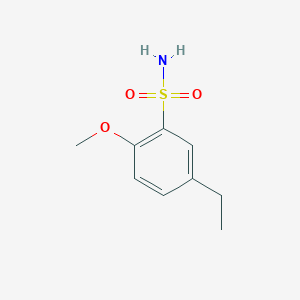
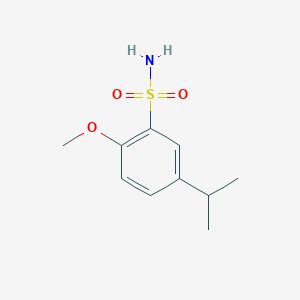
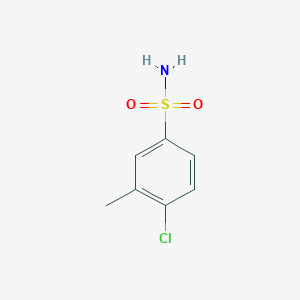
![2-[(5-Chloropyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B77779.png)
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
